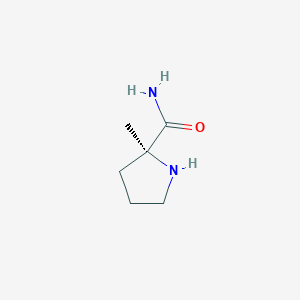

(S)-2-Methylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Methylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (S)-2-Methylpyrrolidine-2-carboxamide, a chiral molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with experimental information on closely related analogues to offer a thorough profile.

Chemical and Physical Properties

This compound is a derivative of the amino acid proline, featuring a methyl group and a carboxamide functional group at the C2 position of the pyrrolidine ring. Its chemical structure imparts specific stereochemistry and potential for biological activity.

Computed Physicochemical Data

Quantitative physicochemical properties for this compound have been primarily determined through computational models. These values, summarized in Table 1, provide estimations of the molecule's behavior and characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Exact Mass | 128.094963011 Da | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 135 | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Synthesis of the Precursor: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

The synthesis of the carboxylic acid precursor is a multi-step process starting from (S)-proline.[2][3]

Step 1: Synthesis of Azetidinone Intermediate

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.

Step 2: Methylation of the Azetidinone Intermediate

-

Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.

-

After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

-

Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.

Proposed Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid

The conversion of the carboxylic acid to the corresponding carboxamide is a standard organic transformation. A common method involves activating the carboxylic acid followed by the addition of ammonia.

Proposed Protocol:

-

Dissolve (S)-2-Methylpyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like triethylamine or diisopropylethylamine.

-

Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.

-

Introduce a source of ammonia, such as ammonium chloride, and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Proposed synthesis workflow.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely published. The following table presents typical spectroscopic data for a related pyrrolidine carboxamide derivative to provide an illustrative example of the expected spectral characteristics.[4]

| Technique | Data for a Representative Pyrrolidine Carboxamide Derivative |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 1.33 (d, J = 7.1 Hz, 3H), 1.46–1.51 (m, 1H), 1.68–182 (m, 3H), 2.25 (s, 3H),2.41 (s, 3H), 3.12–3.17 (m, 1H), 3.39–3.44(m, 1H), 4.12 (dd, J¹ = 8.2 Hz; J² = 3.7 Hz, 1H), 4.44 (p, J = 7.2 Hz, 1H), 7.11 (d, J = 8.3 Hz, 2H), 7.43–7.50 (m, 4H), 7.77 (d, J = 8.2 Hz, 2H), 8.26 (d, J = 7.5 Hz, 1H), 9.77 (s, 1H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | 18.7, 20.9, 21.5, 24.6, 31.1, 49.3, 49.6, 61.6, 119.7, 127.9,129.6, 130.3, 132.8, 134.3, 136.8, 144.1, 171.1, 171.4 (C = O). |

| IR (CHCl₃) νₘₐₓ | 1245, 1351 (S = O), 1668 (C = O), 3368 (N-H) cm⁻¹. |

Table 2: Illustrative Spectroscopic Data for a Pyrrolidine Carboxamide Derivative

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrolidine carboxamide derivatives has been investigated for various pharmacological activities.[5][6]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA).[7] NAAA is a key enzyme responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.[7][8] Inhibition of NAAA leads to increased levels of PEA, which in turn can modulate inflammatory responses.[7][9]

Nrf2 Signaling Pathway Activation

Some pyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] This pathway is a critical cellular defense mechanism against oxidative stress.[10][12] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[13]

Caption: Nrf2 pathway activation.

Conclusion

This compound is a chiral molecule with potential for biological activity, stemming from its structural similarity to other pharmacologically active pyrrolidine carboxamides. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding based on computed properties and data from related compounds. The detailed synthesis protocol for its precursor and the proposed amidation route offer a clear path for its laboratory preparation. Further research is warranted to experimentally validate the computed properties and to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. This compound | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Methylpyrrolidine-2-carboxamide: Molecular Structure, Stereochemistry, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and available synthetic methodologies related to (S)-2-Methylpyrrolidine-2-carboxamide. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Stereochemistry

This compound is a chiral organic compound belonging to the class of pyrrolidine derivatives.[1] Its structure features a five-membered pyrrolidine ring with a methyl group and a carboxamide group attached to the C2 carbon atom.[1] The stereochemistry at this chiral center is designated as (S), which is crucial for its potential biological activity and applications in asymmetric synthesis.[1]

The fundamental structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-2-methylpyrrolidine-2-carboxamide[2] |

| Molecular Formula | C₆H₁₂N₂O[2] |

| Molecular Weight | 128.17 g/mol [2] |

| Canonical SMILES | C[C@]1(CCCN1)C(=O)N[2] |

| InChI Key | KYJNYMVMZKFIKI-LURJTMIESA-N[2] |

| CAS Number | 132235-43-9[2] |

The presence of the chiral center and the pyrrolidine scaffold makes this molecule a subject of interest in medicinal chemistry, as these features are present in numerous biologically active compounds.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the available literature. However, computational predictions provide some insight into its characteristics. The table below summarizes the available computed data. It is important to note that these are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| XLogP3 | -0.5 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

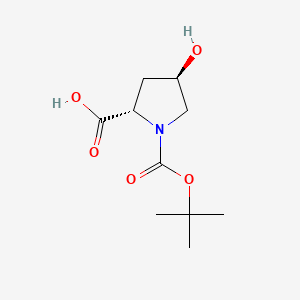

Experimental data for the related precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid, indicates it is a white to off-white solid with a high solubility in water (100 mg/mL), which may suggest that the carboxamide derivative also exhibits some degree of water solubility.[3]

Synthesis and Experimental Protocols

A detailed, multi-step synthesis for the precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, starting from (S)-proline has been documented.[4] This synthesis is a valuable resource for obtaining the necessary starting material for the final amidation step.

This synthesis involves a three-step process: the formation of an azetidinone intermediate, followed by methylation, and subsequent hydrolysis.

Step 1: Synthesis of Azetidinone Intermediate

-

Materials: (S)-proline (11.4g, 99mmol), chloral hydrate (35g, 211.6mmol), acetonitrile (MeCN, 100mL), magnesium sulfate (MgSO₄, 30g), ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, ethanol (EtOH).

-

Procedure:

-

Suspend (S)-proline and chloral hydrate in MeCN.

-

Add MgSO₄ to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with EtOAc.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with a saturated NaHCO₃ solution.

-

Dry the organic phase with MgSO₄ and concentrate.

-

Recrystallize the crude product from EtOH to obtain the white solid azetidinone intermediate.

-

Step 2: Methylation of the Azetidinone Intermediate

-

Materials: Azetidinone intermediate from Step 1 (1.05g, 4.30mmol), tetrahydrofuran (THF, 30mL), 2M lithium diisopropylamide (LDA) solution (2.6mL, 5.20mmol), methyl iodide (MeI, 0.54mL, 8.67mmol), water, chloroform (CHCl₃), brine.

-

Procedure:

-

Prepare a solution of the azetidinone intermediate in THF and cool to -78°C.

-

Add a cold 2M solution of LDA dropwise to the solution.

-

After 30 minutes, add MeI.

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with CHCl₃.

-

Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.

-

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

-

Materials: Methylated azetidinone from Step 2 (430mg, 1.66mmol), 6M hydrochloric acid (HCl, 5mL), hot acetone.

-

Procedure:

-

Add the methylated azetidinone to 6M HCl.

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.

-

Biological Activity and Signaling Pathways

Specific biological signaling pathways directly involving this compound are not well-documented in the current scientific literature. However, its structural similarity to proline suggests that it could act as a proline mimetic and potentially interact with proline-dependent enzymes or signaling pathways.[1] Pyrrolidine derivatives, in general, are known to exhibit a wide range of biological activities, including roles as inhibitors of N-acylethanolamine acid amidase (NAAA), and as scaffolds for anticancer and antimicrobial agents. Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.

Given the lack of specific pathway information, a logical workflow diagram for its synthesis is provided above, fulfilling the visualization requirement.

Conclusion

This compound is a chiral molecule with a well-defined structure and stereochemistry. While its synthesis can be conceptually mapped out from its carboxylic acid precursor, which in turn can be synthesized from (S)-proline, detailed experimental protocols and characterization data for the final amide are sparse in the public domain. Furthermore, its specific biological functions and interactions with signaling pathways remain an area for future investigation. This guide provides a foundational understanding of the molecule based on the currently available scientific information, highlighting areas where further research is warranted.

References

Spectroscopic Data and Analysis of (S)-2-Methylpyrrolidine-2-carboxamide: A Technical Guide

Introduction

Molecular Structure

(S)-2-Methylpyrrolidine-2-carboxamide possesses a pyrrolidine ring with a methyl group and a carboxamide group attached to the chiral center at the C2 position.

Chemical Structure:

Molecular Formula: C₆H₁₂N₂O[1]

Molecular Weight: 128.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the amide group and the nitrogen atom of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ | 1.2 - 1.5 | s | - |

| Pyrrolidine CH₂ (C3, C4) | 1.6 - 2.2 | m | - |

| Pyrrolidine CH₂ (C5) | 2.8 - 3.4 | m | - |

| NH (Pyrrolidine) | 1.5 - 3.0 | br s | - |

| CONH₂ | 5.0 - 7.5 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 20 - 30 |

| Pyrrolidine CH₂ (C4) | 22 - 35 |

| Pyrrolidine CH₂ (C3) | 35 - 45 |

| Pyrrolidine CH₂ (C5) | 45 - 55 |

| Quaternary C (C2) | 60 - 75 |

| C=O (Amide) | 175 - 185 |

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the amide and the secondary amine.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Amide (NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 (two bands) | Medium |

| Amine (NH) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Amide | C=O Stretch | 1630 - 1680 | Strong |

| Amide (NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |

Note: These predictions are based on typical IR frequencies for primary amides and secondary amines.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 128 | Molecular Ion |

| [M-CH₃]⁺ | 113 | Loss of a methyl group |

| [M-CONH₂]⁺ | 84 | Loss of the carboxamide group |

Note: The fragmentation pattern can be complex and may show other characteristic peaks.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship in NMR Signal Assignment

This diagram shows the logical steps involved in assigning NMR signals to the molecular structure.

References

Chirality and Optical Activity of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its saturated, five-membered heterocyclic structure allows for a diverse range of stereochemical arrangements, making the understanding and control of its chirality paramount in the design and synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the chirality and optical activity of pyrrolidine derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of relevant biological pathways.

The Significance of Chirality in Pyrrolidine Derivatives

Chiral molecules exist as non-superimposable mirror images called enantiomers. In the context of drug development, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful. The stereochemistry of pyrrolidine derivatives dictates their three-dimensional shape, which in turn governs their interaction with chiral biological targets such as enzymes and receptors.[3][4] Therefore, the synthesis and analysis of enantiomerically pure pyrrolidine derivatives are critical for the development of safe and effective drugs.[3]

Quantitative Data on Optical Activity

The optical activity of a chiral compound is its ability to rotate the plane of polarized light. This property is quantified by the specific rotation, [α], which is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, and solvent). A positive (+) or dextrorotatory rotation indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation.[5]

Below is a summary of specific rotation values for several key enantiopure pyrrolidine derivatives.

| Compound Name | Structure | Specific Rotation [α] | Conditions |

| (R)-(-)-2-Methylpyrrolidine |  | -18 ± 2° | c=1 in MeOH, 20°C, D-line[6][7][8][9] |

| (S)-(+)-Prolinol |  | +31° | c=1 in Toluene, 20°C, D-line[10][11] |

| (2R,5R)-(+)-2,5-Diphenylpyrrolidine |  | +125.5° | (Solvent and concentration not specified)[12] |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid |  | Not available | |

| Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid |  | -23 ± 2º | c=1 in CHCl₃, 20°C, D-line[13] |

Experimental Protocols

Polarimetry: Measurement of Optical Rotation

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[14][15]

Objective: To determine the specific rotation of a chiral pyrrolidine derivative.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Syringe

-

Solvent (e.g., methanol, chloroform, water)

-

The chiral pyrrolidine derivative sample

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[14]

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample.

-

Ensure there are no air bubbles in the cell.[3]

-

Place the cell in the polarimeter.

-

Take a reading. This is the blank or zero reading. Modern polarimeters have a function to automatically zero the instrument with the blank.[14]

-

-

Sample Preparation:

-

Accurately weigh a known mass of the chiral pyrrolidine derivative (e.g., 100 mg).

-

Dissolve the sample in the chosen solvent in a volumetric flask to a known volume (e.g., 10 mL) to obtain a precise concentration (c) in g/mL.[16]

-

-

Sample Measurement:

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law equation:[16] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the sample in g/mL

-

-

Example Calculation: If the observed rotation of a 0.1 g/mL solution of a pyrrolidine derivative in a 1 dm cell is +2.5°, the specific rotation would be: [α] = +2.5° / (1 dm × 0.1 g/mL) = +25°

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, ee).[17][18]

Objective: To separate the enantiomers of a racemic pyrrolidine derivative and determine the enantiomeric excess of a sample.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

-

Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).[19]

-

Sample vials.

-

Syringe filters.

Procedure:

-

Column Selection: Choose a chiral column known to be effective for separating amines or similar heterocyclic compounds. Polysaccharide-based columns are a good starting point.[20]

-

Mobile Phase Preparation:

-

Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture.[20]

-

For basic pyrrolidine derivatives, add a small amount of a basic modifier like diethylamine (e.g., 0.1% v/v) to the mobile phase to improve peak shape and resolution.[19]

-

Degas the mobile phase using sonication or vacuum filtration.[20]

-

-

Instrument Setup:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the detector wavelength to an appropriate value where the analyte absorbs UV light (e.g., 254 nm).[20]

-

-

Sample Preparation:

-

Dissolve the pyrrolidine derivative sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a syringe filter to remove any particulate matter.

-

-

Injection and Analysis:

-

Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.

-

Run the analysis and record the chromatogram.

-

-

Data Analysis:

-

If the separation is successful, two peaks corresponding to the two enantiomers will be observed.

-

To identify the peaks, inject a sample of a pure enantiomer if available.

-

Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = [|A1 - A2| / (A1 + A2)] × 100

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][21]

Objective: To determine the absolute configuration of a chiral pyrrolidine derivative.

Materials and Equipment:

-

VCD spectrometer (FTIR-based).

-

Infrared light source.

-

Linear polarizer.

-

Photoelastic modulator (PEM).

-

Detector (e.g., MCT).

-

Sample cell with appropriate window material (e.g., BaF₂ or CaF₂).

-

Solvent (deuterated solvents like CDCl₃ are often used to avoid interference from C-H vibrations).

Procedure:

-

Sample Preparation:

-

Dissolve the chiral pyrrolidine derivative in a suitable, non-absorbing solvent to a relatively high concentration (typically 0.1 to 1 M).

-

The sample should be enantiomerically pure or highly enriched.

-

-

Instrument Setup:

-

Configure the VCD spectrometer for the desired spectral range (mid-IR, typically 4000-800 cm⁻¹).

-

Optimize the instrument parameters, including resolution, scan time, and PEM settings.

-

-

Data Acquisition:

-

Acquire the VCD spectrum of the sample. This may involve collecting a large number of scans to achieve a good signal-to-noise ratio, as VCD signals are typically very weak.[1]

-

Acquire a background spectrum of the pure solvent in the same cell.

-

-

Computational Modeling:

-

Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both enantiomers (R and S) of the pyrrolidine derivative.

-

This involves a conformational search to identify the most stable conformers in solution and calculating their Boltzmann-weighted average VCD spectrum.

-

-

Spectral Comparison and Absolute Configuration Assignment:

-

Compare the experimentally measured VCD spectrum with the computationally predicted spectra for the R and S enantiomers.

-

A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule.

-

Signaling Pathways and Stereospecific Interactions

The chirality of pyrrolidine derivatives is often crucial for their interaction with biological targets, leading to enantiomer-specific pharmacological effects. A prominent example is the interaction of chiral pyrrolidine-based ligands with G protein-coupled receptors (GPCRs), such as the kappa-opioid receptor (KOR).[22][23]

Activation of the KOR can lead to both desired analgesic effects and undesired side effects like dysphoria and sedation. These distinct outcomes are thought to be mediated by different downstream signaling pathways: G-protein signaling is associated with analgesia, while the β-arrestin2 pathway is linked to the adverse effects.[24] Ligands that preferentially activate one pathway over the other are known as biased agonists. The stereochemistry of a pyrrolidine-based KOR agonist can significantly influence this bias.

Below is a diagram illustrating the concept of biased agonism at the kappa-opioid receptor, highlighting how different enantiomers of a chiral pyrrolidine ligand could preferentially activate different signaling cascades.

This diagram illustrates how two different enantiomers of a chiral pyrrolidine ligand can stabilize distinct conformations of the kappa-opioid receptor upon binding. Enantiomer S preferentially activates the G-protein signaling pathway, leading to the desired therapeutic effect of analgesia. In contrast, Enantiomer R preferentially engages the β-arrestin2 pathway, resulting in undesirable side effects such as dysphoria. This stereospecific activation highlights the critical importance of chirality in designing safer and more effective opioid analgesics.

Conclusion

The chirality and optical activity of pyrrolidine derivatives are fundamental properties that have a profound impact on their biological function. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for the rational design and synthesis of novel therapeutic agents. The ability to accurately measure optical activity, separate enantiomers, and determine absolute configuration using the techniques outlined in this guide is crucial for advancing research and ensuring the development of safe and effective chiral drugs. The increasing appreciation of stereospecific interactions with biological targets, such as the biased agonism at GPCRs, will continue to drive innovation in the field of medicinal chemistry, with chiral pyrrolidine derivatives remaining at the forefront of these endeavors.

References

- 1. hindsinstruments.com [hindsinstruments.com]

- 2. Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(-)-2-Methylpyrrolidine, 95% | Fisher Scientific [fishersci.ca]

- 8. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]

- 10. 23356-96-9 CAS MSDS (L-(+)-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. L-(+)-Prolinol 98% [csnvchem.com]

- 12. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. torontech.com [torontech.com]

- 15. iitr.ac.in [iitr.ac.in]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. chromtech.net.au [chromtech.net.au]

- 19. chem.purdue.edu [chem.purdue.edu]

- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 21. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 23. tnu.in [tnu.in]

- 24. κ-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Relationship Between (S)-2-Methylpyrrolidine-2-carboxamide and L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural, synthetic, and biological relationship between the endogenous amino acid L-proline and its synthetic derivative, (S)-2-Methylpyrrolidine-2-carboxamide. L-proline, a unique secondary amine amino acid, plays a critical role in protein structure and cellular signaling. Its structural analogue, this compound, also known as alpha-methyl-L-prolinamide, represents a class of proline derivatives with significant potential in medicinal chemistry. The introduction of a methyl group at the alpha-position and the conversion of the carboxylic acid to a carboxamide moiety imparts distinct physicochemical and conformational properties. This guide details the synthetic pathways from L-proline, compares the physicochemical characteristics of both molecules, and explores the biological activities of related pyrrolidine carboxamides, offering insights into their potential as enzyme inhibitors and therapeutic agents. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this area.

Introduction: L-proline and its Analogs

L-proline is a proteinogenic amino acid distinguished by its secondary amine, where the side chain forms a pyrrolidine ring with the backbone. This cyclic structure confers exceptional conformational rigidity, making it a crucial determinant of protein architecture, particularly in the formation of turns and in the structure of collagen.[1] Beyond its structural role, L-proline is involved in various biological processes, including acting as an osmoprotectant, a signaling molecule, and a precursor for the synthesis of other important compounds.[2][3]

The unique properties of L-proline have made its derivatives a focal point in drug design and discovery.[4][5][6] By modifying the proline scaffold, researchers can fine-tune the biological and physicochemical properties of peptides and small molecules. This compound is a direct derivative of L-proline, featuring two key modifications: the addition of a methyl group to the alpha-carbon and the conversion of the carboxylic acid to a primary carboxamide. These changes are expected to alter its steric and electronic properties, influencing its biological activity and metabolic stability. This guide explores the core relationship between these two molecules from a chemical and biological perspective.

Physicochemical Properties

The structural modifications that differentiate this compound from L-proline lead to distinct physicochemical properties. A summary and comparison of these properties are presented in the table below.

| Property | L-proline | This compound | Data Source(s) |

| Molecular Formula | C₅H₉NO₂ | C₆H₁₂N₂O | [7][8] |

| Molecular Weight | 115.13 g/mol | 128.17 g/mol | [8][9] |

| Appearance | Transparent crystals | Solid | [1] |

| Melting Point | 205-228 °C (decomposes) | Not available | [10] |

| Water Solubility | Highly soluble (162 g/100 mL at 25°C) | Not available | [10] |

| logP (Octanol/Water) | -2.5 | -0.5 | [8][9] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | 55.1 Ų | [8][9] |

| pKa (carboxyl) | ~2.0 | Not applicable | [11] |

| pKa (amino) | ~10.6 | Not available | [11] |

Synthesis of this compound from L-proline

The synthesis of this compound can be envisioned as a two-stage process starting from L-proline: first, the synthesis of the intermediate (S)-2-Methylpyrrolidine-2-carboxylic acid, followed by the amidation of the carboxylic acid.

Stage 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid

A common route for the synthesis of α-methylated proline involves a three-step sequence starting from L-proline. This method utilizes a chiral auxiliary to control the stereochemistry of the methylation step.

Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride[2][3]

Step 1: Synthesis of Azetidinone Intermediate

-

Suspend L-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.

Step 2: Methylation of Azetidinone Intermediate

-

Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.

-

After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

-

Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.

Stage 2: Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, followed by reaction with ammonia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solechem.eu [solechem.eu]

- 11. (2S)-N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 10374482 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility, stemming from its unique three-dimensional structure, inherent chirality, and synthetic tractability, has cemented its importance in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the core principles and practical applications of pyrrolidine scaffolds in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and chemical processes.

The Physicochemical Advantage of the Pyrrolidine Moiety

The therapeutic success of pyrrolidine-containing drugs can be attributed to several key physicochemical properties inherent to the scaffold. Unlike flat, aromatic systems, the puckered nature of the pyrrolidine ring allows for a better exploration of three-dimensional chemical space, often leading to enhanced binding affinity and selectivity for biological targets.[1] The presence of stereogenic centers provides opportunities for the synthesis of specific stereoisomers, which can exhibit profoundly different pharmacological activities and metabolic profiles.[2] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[2] The pyrrolidine moiety can also impart favorable pharmacokinetic properties, such as improved aqueous solubility.[2]

Therapeutic Applications of Pyrrolidine Scaffolds

The structural advantages of the pyrrolidine ring have been exploited to develop drugs across a broad spectrum of therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with a diverse range of mechanisms of action.[3][4][5] A prominent class of anticancer compounds is the spirooxindole-pyrrolidines, which are often synthesized via 1,3-dipolar cycloaddition reactions.[3][6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Representative Pyrrolidine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | HeLa, Vero | < 20 µg/ml | [3] |

| Spirooxindole-pyrrolidine | 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | HeLa | 70 µg/ml | [3] |

| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7a | HeLa | 0.32 ± 1.00 | [7] |

| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7i | HeLa | 1.80 ± 0.22 | [7] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1, IGR39 | 2.5–20.2 | [8] |

| Copper(II) complex with thiosemicarbazone pyrrolidine | Copper complex 37a | SW480 | 0.99 ± 0.09 | [9] |

| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl-substituted 43a | HepG2 | 0.85 ± 0.20 | [10] |

| Spiropyrrolidine-thiazolo-oxindole | 4-bromophenyl-substituted 43b | HepG2 | 0.80 ± 0.10 | [10] |

Antibacterial Activity

The pyrrolidine scaffold is a key component in a number of antibacterial agents.[11] Their mechanism of action can vary, and structure-activity relationship (SAR) studies are crucial for optimizing their potency against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Representative Pyrrolidine Derivatives

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Spirooxindole-3,2'-pyrrolidine | Compound 4d (dichloro substituted) | Gram-negative bacteria | 12.5 | [12] |

| Spirooxindole-3,2'-pyrrolidine | Compound 4e (dichloro substituted) | Gram-negative bacteria | 12.5 | [12] |

| Benzoylaminocarbothioyl pyrrolidines | Compounds 3b-e | Gram-negative and Gram-positive bacteria | 100 - 400 | [13] |

Antiviral Activity

Pyrrolidine derivatives have also emerged as promising antiviral agents.[14] A notable example is pyrrolidine dithiocarbamate (PDTC), which has demonstrated broad-spectrum antiviral activity against various viruses, including rhinoviruses and herpes simplex virus.[1][14]

Table 3: Antiviral Activity of Representative Pyrrolidine Derivatives

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Pyrrolidine Dithiocarbamate (PDTC) | - | Human Rhinovirus (HRV), Poliovirus | - | [14] |

| Indole-based Pyrrolidine | I-13e | SARS-CoV-2 RdRp | 1.08 | [15] |

| Indole-based Pyrrolidine | I-13h | SARS-CoV-2 RdRp | 2.08 | [15] |

| Indole-based Pyrrolidine | I-13i | SARS-CoV-2 RdRp | 3.92 | [15] |

Antidiabetic Activity

In the context of metabolic diseases, pyrrolidine-based compounds have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[4][16] By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia.

Table 4: Antidiabetic Activity of Representative Pyrrolidine Derivatives

| Compound Class | Derivative | Enzyme | IC50 (µg/mL) | Reference |

| N-Boc Proline Amide | Compound 3g (4-methoxy analogue) | α-amylase | 26.24 | [16] |

| N-Boc Proline Amide | Compound 3g (4-methoxy analogue) | α-glucosidase | 18.04 | [16] |

| N-Boc Proline Amide | Compound 3a | α-amylase | 36.32 | [16] |

| N-Boc Proline Amide | Compound 3f | α-glucosidase | 27.51 | [16] |

| Pyrrolidine Sulphonamide | Compound B-XI | DPP-IV | 11.32 ± 1.59 nM | [17][18] |

| Pyrrolidine-based Pyrazoline | Compound 21 | α-glucosidase | 52.79 ± 6.00 | [19] |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments commonly employed in the evaluation of pyrrolidine scaffolds.

Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives.[12][19]

Materials:

-

Isatin or substituted isatin

-

An α-amino acid (e.g., sarcosine, L-proline)

-

A dipolarophile (e.g., a chalcone or maleimide)

-

Solvent (e.g., methanol, ethanol, or water)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Thin-layer chromatography (TLC) plates

-

Column chromatography apparatus

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

To a solution of isatin (1 equivalent) and the α-amino acid (1 equivalent) in the chosen solvent, add the dipolarophile (1 equivalent).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified spirooxindole-pyrrolidine derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (pyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the test compound.

In Vitro Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[20][21][22][23][24]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Test compound (pyrrolidine derivative)

-

Positive control antibiotic (e.g., ampicillin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare two-fold serial dilutions of the test compound and the positive control antibiotic in the broth in the 96-well plate.

-

Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[12][25][26][27][28]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

6-well or 12-well cell culture plates

-

Cell culture medium

-

Test compound (pyrrolidine derivative)

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed the host cells in the culture plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and incubate them with different concentrations of the test compound for a specified period.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

-

Fix and stain the cells with a staining solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value of the test compound.

In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.[2][29][30][31][32]

Materials:

-

α-Glucosidase enzyme from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (pyrrolidine derivative)

-

Acarbose as a positive control

-

Sodium carbonate solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Add the test compound at various concentrations, the positive control, and the buffer (for the blank) to the wells of the 96-well plate.

-

Add the α-glucosidase solution to all wells except the substrate blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations are created using the DOT language.

Experimental Workflow: 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

Caption: General workflow for the synthesis of spirooxindole-pyrrolidines.

Signaling Pathway: Inhibition of a Kinase by a Pyrrolidine-Based Inhibitor

Caption: Mechanism of a pyrrolidine-based kinase inhibitor.

Conclusion

The pyrrolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting point for the design of novel therapeutic agents with a wide range of biological activities. The ability to readily synthesize a diverse library of pyrrolidine derivatives, coupled with robust in vitro and in vivo screening methods, ensures that this versatile scaffold will remain at the forefront of drug discovery for years to come. This guide has provided a foundational overview of the potential of pyrrolidine scaffolds, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this exciting field.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. protocols.io [protocols.io]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. youtube.com [youtube.com]

- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. protocols.io [protocols.io]

- 29. In vitro α-glucosidase inhibitory assay [protocols.io]

- 30. benchchem.com [benchchem.com]

- 31. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 32. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and predictable method for controlling the stereochemical outcome of a reaction. These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to favor the formation of one diastereomer over the other. Following the stereoselective reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.

The General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate. This is a critical step that ensures the auxiliary can effectively influence the stereochemical course of the subsequent reaction.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as an alkylation, aldol addition, or Diels-Alder reaction, where the steric and electronic properties of the auxiliary direct the formation of a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Ideally, the auxiliary can be recovered and recycled, improving the overall efficiency of the process.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries are among the most reliable and versatile tools for asymmetric synthesis.[1] Derived from readily available amino acids, they provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][2]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with Evans auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[3] For aldol reactions, the formation of a six-membered, chair-like transition state, known as the Zimmerman-Traxler model, further enhances the stereochemical control.[4][5]

Caption: Stereocontrol in Evans auxiliary-mediated alkylation.

Quantitative Data for Evans' Auxiliaries

| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [3] |

| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [6] |

| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 91 | [6] |

Experimental Protocols

Protocol 1: Attachment of the Propionyl Group to (S)-4-Benzyl-2-oxazolidinone [3]

-

Materials: (S)-4-Benzyl-2-oxazolidinone, propionic anhydride, triethylamine, 4-(dimethylamino)pyridine (DMAP), toluene.

-

Procedure:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.

-

Add propionic anhydride (1.2 equiv) dropwise to the solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Protocol 2: Diastereoselective Alkylation [3]

-

Materials: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C.

-

Add a solution of NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.

-

Add allyl iodide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

-

Purify the major diastereomer by column chromatography.

-

Protocol 3: Cleavage of the Auxiliary to Yield a Carboxylic Acid [3][7]

-

Materials: Purified N-alkylated product, tetrahydrofuran (THF), water, 30% aqueous hydrogen peroxide, lithium hydroxide (LiOH).

-

Procedure:

-

Dissolve the N-alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous LiOH (2.0 equiv).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

-

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and cost-effective method for the asymmetric alkylation of carboxylic acids.[8][9] Both enantiomers of pseudoephedrine are readily available and inexpensive.[10] The resulting amides are often crystalline, facilitating purification by recrystallization.[11]

Mechanism of Stereocontrol

The stereochemical outcome of the Myers asymmetric alkylation is controlled by the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This chelation, in conjunction with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[12]

Caption: Chelation-controlled stereoselectivity in Myers' alkylation.

Quantitative Data for Myers' Auxiliary

| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | ≥99% | 90 | [11] |

| (1S,2S)-Pseudoephedrine isovaleramide | Methyl iodide | 98% | 94 | [12] |

| (1S,2S)-Pseudoephedrine phenylacetamide | Ethyl iodide | 98% | 91 | [12] |

Experimental Protocols

Protocol 4: Amide Formation with Pseudoephedrine [13]

-

Materials: (+)-Pseudoephedrine, acyl chloride or anhydride, triethylamine, appropriate solvent.

-

Procedure:

-

Dissolve (+)-pseudoephedrine (1.0 equiv) in a suitable solvent.

-

Add triethylamine (1.2 equiv).

-

Add the acyl chloride or anhydride (1.1 equiv) and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer and concentrate to yield the amide, which can often be purified by recrystallization.

-

Protocol 5: Asymmetric Alkylation [13]

-

Materials: Pseudoephedrine amide, anhydrous lithium chloride, lithium diisopropylamide (LDA), alkylating agent, dry THF.

-

Procedure:

-

To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of LDA (2.2 equiv) in THF.

-

Allow the mixture to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.

-

Cool the reaction to the desired temperature (e.g., 0 °C) and add the alkylating agent (1.1-1.5 equiv).

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate. Purify by column chromatography or recrystallization.

-

Protocol 6: Cleavage to a Carboxylic Acid [14]

-

Materials: N-acyl-(+)-pseudoephedrine amide, dioxane, aqueous sulfuric acid.

-

Procedure:

-

Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane.

-

Add an equal volume of aqueous sulfuric acid (9-18 N).

-

Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and extract the carboxylic acid with an organic solvent.

-

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor.[15] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[16]

Mechanism of Stereocontrol

The stereochemical control exerted by Oppolzer's sultam is attributed to the rigid conformation of the N-acyl derivative. The sulfonyl group and one of the gem-dimethyl groups on the camphor skeleton effectively block one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. For Lewis acid-catalyzed reactions like the Diels-Alder reaction, chelation between the carbonyl oxygen and the sulfonyl oxygen to the Lewis acid locks the conformation of the dienophile, further enhancing facial selectivity.

Caption: Lewis acid-chelated intermediate in an Oppolzer's sultam-directed Diels-Alder reaction.

Quantitative Data for Oppolzer's Sultam

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α-Hydroxylation | N-Phenylacetyl camphorsultam | Davis oxaziridine | >20:1 | 85 |[17] | | Diels-Alder | N-Acryloyl camphorsultam | Cyclopentadiene | >98:2 (endo:exo) | 95 |[15] | | Alkylation | N-Glycylsultam derivative | Benzyl bromide | >95:5 | High |[16] |

Experimental Protocols

Protocol 7: Acylation of Oppolzer's Sultam [18]

-

Materials: (2S)-Bornane-2,10-sultam, n-butyllithium, bromoacetyl bromide, dry THF.

-

Procedure:

-

Dissolve the sultam (1.0 equiv) in dry THF and cool to -78 °C.

-

Add n-butyllithium (1.12 equiv) dropwise and stir for 30 minutes.

-

In a separate flask, dissolve bromoacetyl bromide (1.12 equiv) in dry THF.

-

Add the bromoacetyl bromide solution to the sultam lithium salt mixture at -78 °C via cannula over 1.5 hours.

-

Stir for an additional 2 hours at -78 °C.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer, dry, and concentrate to yield the N-bromoacetylsultam.

-

Protocol 8: Diastereoselective Diels-Alder Reaction [15]

-

Materials: N-Acryloyl camphorsultam, cyclopentadiene, titanium tetrachloride (TiCl₄), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-acryloyl camphorsultam (1.0 equiv) in dry DCM and cool to -78 °C.

-

Add TiCl₄ (1.1 equiv) and stir for 15 minutes.

-

Add freshly distilled cyclopentadiene (3.0 equiv) and stir at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

-

Protocol 9: Reductive Cleavage of the Auxiliary [19]

-

Materials: N-Acyl camphorsultam, lithium aluminum hydride (LiAlH₄), dry THF.

-

Procedure:

-

To a solution of the N-acyl camphorsultam (1.0 equiv) in dry THF at 0 °C, carefully add LiAlH₄ (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography. The chiral auxiliary can be recovered from the solid precipitate.

-

Chiral auxiliaries represent a cornerstone of modern asymmetric synthesis, providing robust and predictable methods for the construction of enantiomerically pure molecules. The Evans, Myers, and Oppolzer auxiliaries, each with their unique structural features and modes of action, have proven to be invaluable tools for chemists in academia and industry. A thorough understanding of their mechanisms, combined with access to reliable experimental protocols, empowers researchers to strategically employ these reagents in the synthesis of complex targets, from novel therapeutic agents to intricate natural products. The continued development and application of chiral auxiliary-based methodologies will undoubtedly remain a key driver of innovation in the chemical sciences.

References

- 1. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 9. synarchive.com [synarchive.com]

- 10. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgsyn.org [orgsyn.org]

- 19. york.ac.uk [york.ac.uk]

The Expanding Therapeutic Potential of Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals